molecular formula C6H5BN2O3 B1277327 Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid CAS No. 426268-09-9

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid

Cat. No. B1277327
CAS RN: 426268-09-9
M. Wt: 163.93 g/mol
InChI Key: CHYMBQMSEFLESI-UHFFFAOYSA-N
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Description

Benzo[C][1,2,5]oxadiazole-5-boronic acid (BODBA) is a boronic acid derivative of benzo[C][1,2,5]oxadiazole. It is a heterocyclic compound that is widely used in the synthesis of organic molecules, particularly in the field of medicinal chemistry. BODBA is a versatile building block due to its unique combination of reactivity and stability, making it an attractive choice for a variety of applications.

Scientific Research Applications

Anticancer Potential and Hypoxia Inhibition Benzo[c][1,2,5]oxadiazoles, including boronic acid derivatives, are acknowledged for their potent pharmacological activities, particularly in anticancer research. They have been explored as potential therapeutic agents for targeting tumor hypoxia, a significant factor in cancer progression. A study by Das, Shareef, and Das (2023) involved the design and synthesis of new boron-based benzo[c][1,2,5]oxadiazoles and thiadiazoles as anticancer agents specifically targeting tumor hypoxia (Das, Shareef, & Das, 2023).

Photovoltaic and Electronic Applications Benzo[c][1,2,5]oxadiazole (BO) units are strong electron-withdrawing elements used in the construction of narrow band-gap donor-acceptor materials. These units have been incorporated into the design of polymer solar cell donor materials and field-effect transistors. For instance, Song et al. (2018) demonstrated the use of benzo[c][1,2,5]oxadiazole in the development of wide-bandgap, high-performance IDT-based polymer solar cells (Song et al., 2018). Similarly, Jiang et al. (2011) synthesized a conjugated polymer containing benzo[c][1,2,5]oxadiazole units, exhibiting significant photovoltaic properties (Jiang et al., 2011).

Fluorescence and Dye Applications Benzo[c][1,2,5]oxadiazole derivatives have also been studied for their potential in developing fluorescent dyes. Potopnyk et al. (2019) investigated the synthesis and use of benzo[c][1,2,5]oxadiazole derivatives in the creation of fluorescent dyes, demonstrating high fluorescence quantum yields in solutions of these compounds (Potopnyk et al., 2019).

Corrosion Inhibition Benzo[c][1,2,5]oxadiazole derivatives have been studied for their corrosion inhibition properties. Ammal et al. (2018) explored 1,3,4-oxadiazole derivatives for their ability to inhibit corrosion in mild steel in sulfuric acid environments (Ammal et al., 2018).

Biochemical Analysis

Biochemical Properties

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid plays a crucial role in biochemical reactions, particularly in the context of hypoxia inhibition. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to target hypoxia-inducing factor-1 (HIF-1), a key player in promoting angiogenesis, cancer cell division, and cell survival under low oxygen conditions . The interaction between this compound and HIF-1 involves binding to the active site of the enzyme, thereby inhibiting its activity and reducing hypoxia-induced cellular responses.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those related to hypoxia and oxidative stress. Additionally, this compound affects gene expression by downregulating genes associated with cell survival and upregulating those involved in cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like HIF-1. By binding to the active site of HIF-1, it inhibits the enzyme’s activity, leading to a decrease in hypoxia-induced gene expression. This inhibition results in reduced angiogenesis and tumor growth. Additionally, this compound may also interact with other proteins involved in cellular stress responses, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on HIF-1 and other target proteins, leading to sustained reductions in hypoxia-induced cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as liver toxicity and oxidative stress, have been observed. These findings suggest that there is a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to hypoxia and oxidative stress. It interacts with enzymes such as HIF-1 and other proteins involved in cellular stress responses. These interactions lead to changes in metabolic flux and metabolite levels, contributing to the compound’s overall anticancer effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This targeted distribution enhances the compound’s efficacy by ensuring that it reaches its intended sites of action, such as the hypoxic regions of tumors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This precise localization allows this compound to effectively inhibit HIF-1 and other target proteins, thereby exerting its anticancer effects .

properties

IUPAC Name

2,1,3-benzoxadiazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYMBQMSEFLESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NON=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405428
Record name Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

426268-09-9
Record name Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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